molecular formula C15H13N5O2S B12562404 2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol

2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol

Cat. No.: B12562404
M. Wt: 327.4 g/mol
InChI Key: DRNOZFVOPFIEHN-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a methoxyphenol group with a pyridinyl-triazolo-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the triazolo-thiadiazole core: This can be achieved by reacting a suitable hydrazine derivative with a thiosemicarbazide under acidic conditions to form the triazolo-thiadiazole ring.

    Attachment of the pyridinyl group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Coupling with methoxyphenol: The final step involves coupling the triazolo-thiadiazole intermediate with 2-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazolo-thiadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazolo-thiadiazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazolo-thiadiazole moiety is known to interact with nucleic acids and proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenol and pyridinyl-triazolo-thiadiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol

InChI

InChI=1S/C15H13N5O2S/c1-22-12-7-9(4-5-11(12)21)14-19-20-13(17-18-15(20)23-14)10-3-2-6-16-8-10/h2-8,14,19,21H,1H3

InChI Key

DRNOZFVOPFIEHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2NN3C(=NN=C3S2)C4=CN=CC=C4)O

Origin of Product

United States

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